5-Methyl-1H-1,2-benzodiazepine
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Overview
Description
5-Methyl-1H-1,2-benzodiazepine: is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of various neurological disorders. The core structure of benzodiazepines consists of a fusion between a benzene ring and a diazepine ring, which imparts unique chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring . Another method involves the use of β-diketones or β-ketoesters as substrates, which react with o-phenylenediamine to form the desired benzodiazepine derivative .
Industrial Production Methods: Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones has been reported, which involves a series of reactions including acylation and cyclization . This method allows for the large-scale production of benzodiazepines with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives
Scientific Research Applications
Chemistry: 5-Methyl-1H-1,2-benzodiazepine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various fused ring systems, such as triazolo- and oxazino-benzodiazepines .
Biology: In biological research, this compound is used to study the interactions of benzodiazepines with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors .
Medicine: Benzodiazepines, including this compound, are widely used in the treatment of anxiety, insomnia, seizures, and muscle spasms due to their sedative, anxiolytic, and anticonvulsant properties .
Industry: The compound is also employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
5-Methyl-1H-1,2-benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The compound binds to specific benzodiazepine receptors on the GABA-A receptor complex, acting as a positive allosteric modulator .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness: 5-Methyl-1H-1,2-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the methyl group at the 5-position can affect the compound’s binding affinity to the GABA-A receptor and its metabolic stability .
Properties
CAS No. |
54507-50-5 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
InChI Key |
ZHEUPBPDBFSRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NNC2=CC=CC=C12 |
Origin of Product |
United States |
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